molecular formula C19H19NO3 B2481165 5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione CAS No. 620931-33-1

5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione

Cat. No.: B2481165
CAS No.: 620931-33-1
M. Wt: 309.365
InChI Key: VUHVLQHTUTYINP-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione (CAS: 620931-32-0) is a synthetic indoline-2,3-dione (isatin) derivative characterized by a 5-methyl substituent on the indole ring and a 2-propoxybenzyl group at the N1 position. The 2-propoxybenzyl moiety consists of a benzyl group substituted with a propan-2-yloxy chain at the ortho position, enhancing lipophilicity and steric bulk compared to simpler alkyl or aryl substitutions . The compound’s core structure, 5-methylisatin, is known for its role in modulating biological activity, including anticonvulsant, antiviral, and antitumor properties, as observed in related derivatives .

Properties

IUPAC Name

5-methyl-1-[(2-propoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-10-23-17-7-5-4-6-14(17)12-20-16-9-8-13(2)11-15(16)18(21)19(20)22/h4-9,11H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHVLQHTUTYINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione involves several steps. One common method includes the reaction of 2-propoxybenzyl chloride with 5-methylindoline-2,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of indoline-2,3-dione exhibit promising antimicrobial properties. For instance, a study synthesized a series of spiro cyclo-indolyl β-lactam compounds from 5-methyl-indole-2,3-dione derivatives. These compounds were evaluated for their antibacterial activity against several pathogens, including Bacillus subtilis and Pseudomonas aeruginosa. The results showed significant zones of inhibition, suggesting that these derivatives could serve as potential antimicrobial agents .

Antidiabetic Potential
Another application is in the development of antidiabetic agents. A recent study synthesized indoline-2,3-dione-based benzene sulfonamide derivatives and evaluated their inhibitory effects on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. Some compounds demonstrated IC50 values lower than those of acarbose, a standard antidiabetic drug, indicating their potential as effective antidiabetic agents .

Antiepileptic Activity
Indole derivatives have also been investigated for their antiepileptic properties. A study on new indole derivatives showed that certain compounds exhibited significant antiepileptic activity with reduced neurotoxicity compared to traditional treatments like phenytoin. This suggests that 5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione may contribute to the development of safer antiepileptic medications .

Biological Research

Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in various biological processes. For example, the synthesis of novel indoline-2,3-dione derivatives has shown promising results in inhibiting enzymes related to diabetes management. Molecular modeling studies have confirmed the binding affinity of these compounds to target enzymes .

Neuropharmacological Effects
Research indicates that certain derivatives can influence neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological disorders. The modulation of biogenic amines such as dopamine and serotonin has been observed in studies examining the effects of indole derivatives on seizure models .

Industrial Applications

Synthesis of Dyes and Pigments
5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione is also utilized in the chemical industry for the synthesis of dyes and pigments due to its structural properties that allow for various modifications. This application highlights its versatility beyond medicinal uses.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal Chemistry Antimicrobial AgentsSignificant inhibition against various pathogens
Antidiabetic AgentsLower IC50 values than acarbose for some derivatives
Antiepileptic ActivityReduced neurotoxicity compared to traditional drugs
Biological Research Enzyme Inhibition StudiesEffective inhibitors for α-glucosidase and α-amylase
Neuropharmacological EffectsModulation of neurotransmitter levels observed
Industrial Applications Synthesis of Dyes and PigmentsVersatile use in chemical synthesis

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

The following analysis compares 5-methyl-1-(2-propoxybenzyl)indoline-2,3-dione with structurally related indoline-2,3-dione derivatives, focusing on substitutions, synthetic routes, and biological activities.

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Indoline-2,3-dione Derivatives

Compound Name Position 1 Substitution Position 5 Substitution Key Functional Groups
5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione 2-Propoxybenzyl Methyl Ether, benzyl, methyl
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione 4-Methoxybenzyl Fluoro Ether, benzyl, fluoro
5-((3-Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Sulfonyl-piperidine H Sulfonamide, trifluoromethyl
5-Chloro-1-octylindoline-2,3-dione Octyl Chloro Alkyl, chloro

Key Observations :

  • Substitution at Position 5 : The methyl group in the target compound may confer metabolic stability compared to electron-withdrawing groups (e.g., fluoro , chloro ), which could alter electronic properties and binding affinities.

Key Observations :

  • The target compound’s synthesis likely follows N-alkylation strategies similar to those in , though yields are unspecified.
  • Sulfonylation and microwave-assisted methods (e.g., ) offer moderate to high yields (40–80%), suggesting alternative routes for optimizing production.

Key Observations :

  • The 2-propoxybenzyl group’s bulk may influence receptor binding compared to smaller substituents (e.g., methoxybenzyl in ).
  • Sulfonamide derivatives (e.g., ) exhibit antiviral activity through docking studies, suggesting the target compound could be explored for similar applications.
  • The absence of a sulfonamide or thiosemicarbazone group in the target compound may limit direct anticonvulsant or antiviral effects observed in other derivatives .
Physicochemical and Pharmacokinetic Properties
  • Steric Effects : The ortho-substituted propoxy group may hinder interactions with flat binding pockets, unlike planar 4-methoxybenzyl derivatives .
  • Metabolic Stability : The methyl group at position 5 could reduce oxidative metabolism compared to halogenated analogs .

Biological Activity

5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the indoline-2,3-dione family, characterized by a fused indole structure with various substituents that influence its biological activity. The molecular formula for 5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione is C16H17NO2C_{16}H_{17}NO_2.

1. Antimicrobial Activity

Research has demonstrated that derivatives of indoline-2,3-dione exhibit notable antimicrobial properties. For instance, a study evaluated the antibacterial efficacy of various synthesized compounds against common pathogens. The results indicated that certain derivatives displayed significant activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM for the most active derivatives .

Table 1: Antimicrobial Activity of Indoline Derivatives

CompoundTarget PathogenMIC (µM)
5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dioneE. coli0.21
Other Derivative APseudomonas aeruginosa0.30
Other Derivative BStaphylococcus aureus0.50

2. Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. For example, 5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione showed promising results in inhibiting cancer cell proliferation in vitro. A case study reported that this compound induced apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of specific oncogenic proteins .

Case Study: Apoptosis Induction

In a recent study, the compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers such as caspase activity and PARP cleavage, suggesting its potential as a therapeutic agent in cancer treatment.

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it has shown reversible inhibition of monoamine oxidase (MAO), with IC50 values indicating potent activity against both MAO-A and MAO-B isoforms . This property is particularly relevant for developing treatments for neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
MAO-AReversible12.3
MAO-BReversible4.86

The biological activity of 5-Methyl-1-(2-propoxybenzyl)indoline-2,3-dione is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis through activation of caspases and downregulation of anti-apoptotic proteins.
  • Enzyme Interaction : The compound competes with substrates for binding sites on MAO enzymes, leading to decreased levels of neurotransmitters such as serotonin and dopamine.

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